molecular formula C24H22BrClN4O3 B11081465 (2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

(2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone

Cat. No.: B11081465
M. Wt: 529.8 g/mol
InChI Key: BRLDXUXNLVCLNP-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is (2-Bromophenyl)(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone .
  • It consists of a piperazine ring, a 4-nitrophenyl group, a 4-chlorobenzyl group, and a 2-bromophenyl group.
  • The piperazine ring provides flexibility and potential for binding interactions.
  • This compound’s structure suggests potential pharmacological activity due to the presence of diverse functional groups.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • industrial production methods likely involve multi-step syntheses, protecting group strategies, and purification techniques.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Substitution: The bromine atom on the 2-bromophenyl group can participate in nucleophilic substitution reactions.

        Reduction: The nitro group can be reduced to an amino group.

        Oxidation: The piperazine ring nitrogen atoms may be oxidized.

    • Common reagents include reducing agents (e.g., SnCl₂/HCl for nitro reduction) and nucleophiles (e.g., amines for substitution).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to the presence of pharmacophoric groups.

      Anticancer Research: Explore its cytotoxicity against cancer cell lines.

      Neuropharmacology: Assess its effects on neurotransmitter systems.

      Antiviral Activity: Investigate its potential as an antiviral agent.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment.

    Properties

    Molecular Formula

    C24H22BrClN4O3

    Molecular Weight

    529.8 g/mol

    IUPAC Name

    (2-bromophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C24H22BrClN4O3/c25-21-4-2-1-3-20(21)24(31)29-13-11-28(12-14-29)19-9-10-23(30(32)33)22(15-19)27-16-17-5-7-18(26)8-6-17/h1-10,15,27H,11-14,16H2

    InChI Key

    BRLDXUXNLVCLNP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Br

    Origin of Product

    United States

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